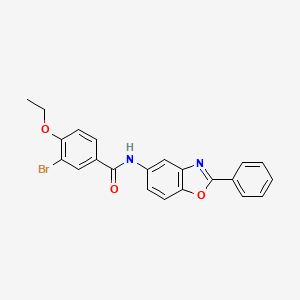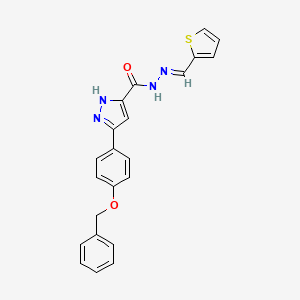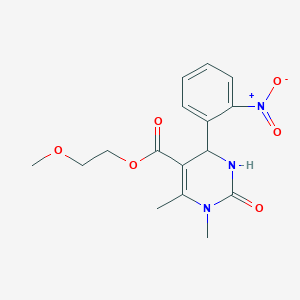![molecular formula C12H17N3O4 B11689121 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid](/img/structure/B11689121.png)
6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid is an organic compound with the molecular formula C12H17N3O4 It is a derivative of hexanoic acid, featuring an amino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid typically involves the following steps:
Amination: The conversion of the nitro group to an amino group, resulting in 3-amino-4-nitroaniline.
Coupling Reaction: The reaction of 3-amino-4-nitroaniline with hexanoic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid involves its interaction with specific molecular targets. For example, as an antifibrinolytic agent, it may inhibit the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is crucial in controlling excessive bleeding.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analogue without the nitrophenyl group, used as an antifibrinolytic agent.
3-Amino-4-nitroaniline: A precursor in the synthesis of 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
6-(3-amino-4-nitroanilino)hexanoic acid |
InChI |
InChI=1S/C12H17N3O4/c13-10-8-9(5-6-11(10)15(18)19)14-7-3-1-2-4-12(16)17/h5-6,8,14H,1-4,7,13H2,(H,16,17) |
InChI Key |
DNEDOOUREKRDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCCCC(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine](/img/structure/B11689045.png)


![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689063.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11689078.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11689091.png)

![2,4-dihydroxy-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B11689105.png)
![5-amino-3-{(Z)-2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11689107.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689129.png)
![N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide](/img/structure/B11689136.png)
![(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11689140.png)
